The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Benzofuran Scaffold: Physicochemical Properties, Synthesis, and Characterization in the Context of 1-benzofuran-2,7-diamine
Disclaimer: As of March 2026, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for the physical properties, including the melting point, of 1-benzofuran-2,7-diamine . The absence of this information suggests that this compound may be novel, a rarely synthesized intermediate, or that its characteristics have not yet been published.
This guide is therefore designed to provide a robust technical framework for researchers, scientists, and drug development professionals by focusing on the well-characterized parent benzofuran scaffold. We will explore its physicochemical properties, established synthetic methodologies for its derivatives (with a focus on amino-substituted analogues), and standard characterization protocols. This foundational knowledge is critical for any investigation into novel compounds such as 1-benzofuran-2,7-diamine.
Benzofuran is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring. This core structure is not merely a synthetic curiosity but is a "privileged scaffold" found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents for a vast range of diseases.[2]
The significance of the benzofuran nucleus in drug discovery is underscored by its presence in compounds exhibiting:
-
Antimicrobial and Antifungal Activity: The benzofuran scaffold is a pharmacophore of choice for designing new agents to combat microbial resistance.[1][3]
-
Anticancer Properties: Numerous benzofuran derivatives have shown potent activity against various cancer cell lines, acting through mechanisms like kinase inhibition and tubulin polymerization inhibition.[4][5][6]
-
Anti-inflammatory Effects: Compounds based on this scaffold have demonstrated significant anti-inflammatory properties.[7][8]
-
Diverse Pharmacological Applications: The therapeutic potential of benzofuran derivatives extends to analgesic, antiviral, antihyperglycemic, and antioxidant activities.[6][7]
The structural rigidity and the potential for extensive π-electron delocalization across the fused ring system contribute to its chemical stability and unique photophysical characteristics.[9] This allows for versatile functionalization, enabling medicinal chemists to fine-tune the electronic and steric properties to optimize pharmacological activity.[2]
Physicochemical Properties of the Parent Scaffold: 1-Benzofuran
While data for 1-benzofuran-2,7-diamine is unavailable, the properties of the unsubstituted parent compound, 1-benzofuran (also known as coumarone), provide a fundamental baseline. At room temperature, it is a colorless to pale yellow oily liquid with a characteristic aromatic odor.[10][11]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆O | [11] |
| Molar Mass | 118.13 g/mol | [10] |
| Melting Point | < -18 °C (less than -0.4 °F) | [10][12] |
| Boiling Point | 173-175 °C at 760 mmHg | [12] |
| Density | ~1.095 g/mL at 20 °C | [13] |
| Refractive Index | ~1.567 at 20 °C | [13] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [11] |
| Vapor Pressure | 0.44 mmHg at 25 °C | [13] |
| Flash Point | 56.11 °C (133.00 °F) | [13] |
Synthetic Strategies for Benzofuran Derivatives
The synthesis of the benzofuran core and its substituted derivatives is a well-established field, with numerous methods available to introduce functional groups at various positions. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
General Synthesis of the Benzofuran Core
Several classical and modern catalytic methods are employed to construct the benzofuran nucleus.[2] A prominent one-pot synthesis involves the Palladium-Copper catalyzed Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by cyclization.[2]
Synthesis of Aminobenzofurans
Introducing amino groups, as required for 1-benzofuran-2,7-diamine, can be achieved through various strategic approaches.
-
Reduction of Nitrobenzofurans: A common and highly effective method involves the synthesis of a nitro-substituted benzofuran followed by reduction to the corresponding amine. Reagents such as stannous chloride (SnCl₂) in ethanol are frequently used for this transformation.[14]
-
Transition Metal-Catalyzed Cross-Coupling: Modern methods like the Buchwald-Hartwig amination allow for the direct formation of C-N bonds. This involves coupling a halo-benzofuran (e.g., a bromo-benzofuran) with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.[14]
-
[4+1] Cycloaddition: Novel methods have been developed for synthesizing 2-aminobenzofurans, such as the Sc(OTf)₃ mediated formal [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides.[4]
-
Annulative Amination: Copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines provides a route to 3-aminobenzofurans.[15]
The synthesis of 1-benzofuran-2,7-diamine would likely require a multi-step sequence, potentially involving the creation of a dinitro- or a protected amino-nitro-benzofuran precursor, followed by reduction steps.
Characterization of Novel Benzofuran Derivatives
The characterization of a newly synthesized compound like 1-benzofuran-2,7-diamine is a critical process to confirm its structure and purity. This involves a combination of physical property measurements and spectroscopic analysis.
Melting Point Determination: A Criterion of Purity
The melting point is a fundamental physical property that provides a quick and effective assessment of a solid compound's purity.[16]
-
Principle: Pure crystalline compounds typically exhibit a sharp, well-defined melting point, melting over a narrow range of 0.5–1 °C.[17] Impurities depress the melting point and broaden the melting range.[16]
-
Experimental Protocol: Capillary Method [16][18]
-
Sample Preparation: A small amount of the dry, pulverized solid is packed into a glass capillary tube to a height of 2-3 mm.[18]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp) adjacent to a calibrated thermometer.
-
Heating: The sample is heated rapidly to about 20 °C below the expected melting point. The heating rate is then reduced significantly to no more than 1-2 °C per minute.[18]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[18]
-
For a novel compound, an initial rapid determination can find an approximate melting point, followed by a slower, more accurate measurement with a fresh sample.[18]
Caption: Workflow for Melting Point Determination.
Spectroscopic and Analytical Characterization
To unambiguously determine the structure of a new benzofuran derivative, a suite of spectroscopic methods is employed.[7][19][20]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present. For 1-benzofuran-2,7-diamine, one would expect to see characteristic N-H stretching vibrations for the primary amine groups (typically two sharp to slightly broad peaks around 3300-3500 cm⁻¹).[9][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns of the protons on the aromatic ring would confirm the 2,7-disubstitution pattern.[9][19]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the molecular formula.[20]
Caption: Conceptual Structure of 1-benzofuran-2,7-diamine.
Conclusion and Future Outlook
While specific physical properties for 1-benzofuran-2,7-diamine remain uncharacterized in the current body of scientific literature, a wealth of information exists for the parent benzofuran scaffold and its many derivatives. The benzofuran core is a highly valuable structure in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents.
The lack of data for 1-benzofuran-2,7-diamine presents an opportunity for new research. Its synthesis, likely via a multi-step route involving nitration and subsequent reduction, followed by thorough characterization using standard techniques such as melting point determination, NMR, IR, and mass spectrometry, would constitute a valuable contribution to heterocyclic chemistry. The investigation of its biological properties could unveil novel pharmacological activities, further expanding the already broad therapeutic potential of the benzofuran family. This guide provides the foundational principles and established methodologies that would be essential for such an undertaking.
References
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. PMC. [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]
-
Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate. [Link]
-
Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Synfacts. [Link]
-
Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Taylor & Francis Online. [Link]
-
Benzofuran (C8H6O) properties. Chemical Properties. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
Benzofuran – Knowledge and References. Taylor & Francis. [Link]
-
1-benzofuran, 271-89-6. The Good Scents Company. [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]
-
Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
-
benzofuranone | CAS#:553-86-6. Chemsrc. [Link]
-
Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). National Toxicology Program. [Link]
-
Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. [Link]
-
Benzofuran | C8H6O | CID 9223. PubChem. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de. IJSDR. [Link]
-
Melting point determination. University of Calgary. [Link]
-
5-Amino-2-(4-aminophenyl)benzofuran | C14H12N2O | CID 11106990. PubChem. [Link]
-
Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. DergiPark. [Link]
-
Melting Point Determination. thinkSRS.com. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran | Request PDF. ResearchGate. [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]
Sources
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 271-89-6: Benzofuran | CymitQuimica [cymitquimica.com]
- 12. webqc.org [webqc.org]
- 13. 1-benzofuran, 271-89-6 [thegoodscentscompany.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 16. thinksrs.com [thinksrs.com]
- 17. mt.com [mt.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. easpublisher.com [easpublisher.com]
- 20. researchgate.net [researchgate.net]
